tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate
Overview
Description
Tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Scientific Research Applications
Tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Agriculture: The compound is explored for use as a pesticide or herbicide, leveraging the triazole ring’s known activity against various pests.
Materials Science: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Action Environment
It’s worth noting that the stability of similar compounds, such as tris (benzyltriazolylmethyl)amine, has shown promising results with respect to the stabilization of both cu + and cu 2+ ions in the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate typically involves the reaction of a triazole derivative with tert-butyl chloroformate. The general synthetic route can be summarized as follows:
Formation of the Triazole Core: The triazole core is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced via substitution reactions using appropriate reagents.
Carbamate Formation: The final step involves the reaction of the triazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, which forms the core structure.
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a similar structure.
Uniqueness
Tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is unique due to the specific substitution pattern on the triazole ring, which can confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
tert-butyl N-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-17-18-13(10-16-14(20)21-15(2,3)4)19(11)12-8-6-5-7-9-12/h5-9H,10H2,1-4H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCSBHXTZXQRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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